4-Chloro-3,5-dimethylphenethyl alcohol
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Overview
Description
4-Chloro-3,5-dimethylphenethyl alcohol is an organic compound belonging to the phenethyl alcohol family. It is characterized by the presence of a chlorine atom and two methyl groups on the benzene ring, along with an ethyl alcohol group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dimethylphenethyl alcohol typically involves the following steps:
Bromination: The starting material, 3,5-dimethylbenzene, undergoes bromination to introduce bromine atoms at the desired positions.
Chlorination: The brominated compound is then treated with chlorine to replace the bromine atoms with chlorine.
Reduction: The chlorinated compound is subjected to reduction to convert the benzene ring into a phenethyl alcohol structure.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous flow process involving the controlled addition of reagents and precise temperature regulation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-3,5-dimethylphenethyl alcohol undergoes various chemical reactions, including:
Oxidation: Oxidation of the alcohol group can produce corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of the corresponding alkane.
Substitution: Substitution reactions at the chlorine atom can result in the formation of different halogenated compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents such as sodium hydroxide (NaOH) and other nucleophiles are used for substitution reactions.
Major Products Formed:
Oxidation: 4-Chloro-3,5-dimethylbenzaldehyde or 4-Chloro-3,5-dimethylbenzoic acid.
Reduction: 4-Chloro-3,5-dimethylcyclohexane.
Substitution: Various halogenated derivatives depending on the nucleophile used.
Scientific Research Applications
4-Chloro-3,5-dimethylphenethyl alcohol is utilized in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of more complex molecules.
Biology: The compound is employed in the study of biological systems, particularly in understanding the interactions of phenethyl alcohols with various biomolecules.
Industry: The compound is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 4-Chloro-3,5-dimethylphenethyl alcohol exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used, such as in pharmaceuticals or industrial applications.
Comparison with Similar Compounds
4-Chloro-3,5-dimethylphenethyl alcohol is compared with other phenethyl alcohols and related compounds:
Phenethyl Alcohol: Similar structure but lacks the chlorine and methyl groups.
3,5-Dimethylphenethyl Alcohol: Similar but without the chlorine atom.
4-Chlorophenethyl Alcohol: Similar but lacks the methyl groups.
Uniqueness: The presence of both chlorine and methyl groups on the benzene ring makes this compound unique, influencing its chemical reactivity and biological activity.
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and reactivity make it a valuable tool in organic synthesis, pharmaceutical development, and other fields. Understanding its properties and mechanisms of action can lead to further advancements in various scientific disciplines.
Properties
IUPAC Name |
2-(4-chloro-3,5-dimethylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO/c1-7-5-9(3-4-12)6-8(2)10(7)11/h5-6,12H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYWVFCQUZZHJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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